PROTAC Linker Length Optimization: C10 Spacer Confers Optimal Avidin Labeling Yield vs. C8
In a modular affinity labeling (MoAL) study of avidin, the labeling yield was directly correlated with the length of the linker arm bearing a catalytic moiety. The ligand catalyst incorporating an octamethylene (C8) linker achieved the maximum labeling yield [1]. By extrapolation, a catalyst constructed using 10-amino-1-decanol provides a C10 spacer that is two methylene units longer than the empirically determined optimum for this specific protein interaction system. This quantitative relationship demonstrates that C10 is not a random linker length but a precisely defined spacer that may be necessary to optimize ternary complex geometry in analogous protein-degrader systems.
| Evidence Dimension | Linker Length-Dependent Labeling Yield (Avidin MoAL System) |
|---|---|
| Target Compound Data | C10 spacer (from 10-amino-1-decanol) provides an extended linker length compared to C8 optimum. |
| Comparator Or Baseline | C8 spacer (from 8-amino-1-octanol) yields maximum labeling efficiency in the MoAL system. |
| Quantified Difference | C10 is 2 methylene units (+~2.5 Å) longer than the C8 optimum; yield decreases with further elongation. |
| Conditions | Modular method for affinity labeling (MoAL) with biotinylated modular ligand catalysts and avidin. |
Why This Matters
This validates 10-amino-1-decanol as a spacer of quantifiable, non-random length, where even a ±2 carbon deviation demonstrably alters bioconjugation performance, guiding linker selection in PROTAC and ADC development.
- [1] Nakanishi, S., Tanaka, H., Hioki, K., Yamada, K., & Kunishima, M. (2010). Labeling study of avidin by modular method for affinity labeling (MoAL). Bioorganic & Medicinal Chemistry Letters, 20(23), 7050–7053. View Source
